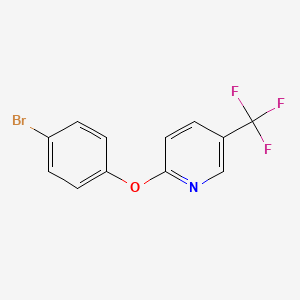

2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine

CAS No.: 137736-63-1

Cat. No.: VC4311371

Molecular Formula: C12H7BrF3NO

Molecular Weight: 318.093

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 137736-63-1 |

|---|---|

| Molecular Formula | C12H7BrF3NO |

| Molecular Weight | 318.093 |

| IUPAC Name | 2-(4-bromophenoxy)-5-(trifluoromethyl)pyridine |

| Standard InChI | InChI=1S/C12H7BrF3NO/c13-9-2-4-10(5-3-9)18-11-6-1-8(7-17-11)12(14,15)16/h1-7H |

| Standard InChI Key | VBTDRWBKGIRTPQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1OC2=NC=C(C=C2)C(F)(F)F)Br |

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

The IUPAC name of this compound is 2-(4-bromophenoxy)-5-(trifluoromethyl)pyridine. Its structure features a pyridine core substituted with electron-withdrawing groups, which influence its reactivity and interaction with biological targets. The canonical SMILES representation is C1=CC(=CC=C1OC2=NC=C(C=C2)C(F)(F)F)Br, and the InChI key is VBTDRWBKGIRTPQ-UHFFFAOYSA-N.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 318.09 g/mol |

| CAS Number | 137736-63-1 |

| Solubility | Soluble in DMSO, DMF, and THF |

| Storage Conditions | -80°C (6 months), -20°C (1 month) |

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically involves a nucleophilic aromatic substitution reaction between 4-bromophenol and a trifluoromethylpyridine derivative. For example, 2,5-dichloropyridine reacts with 4-bromophenol in the presence of a base such as potassium carbonate, using dimethylformamide (DMF) as a solvent at elevated temperatures (80–100°C). This method yields the target compound with high purity after chromatographic purification.

Industrial Optimization

Scalable production employs continuous flow reactors to enhance efficiency. Catalytic systems and temperature controls are optimized to achieve yields exceeding 85%. Industrial batches prioritize cost-effectiveness while maintaining compliance with environmental and safety regulations.

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a precursor for developing kinase inhibitors and antimicrobial agents. Its trifluoromethyl group enhances lipophilicity, improving membrane permeability in biological systems. Derivatives of this compound have shown inhibitory activity against bacterial phosphopantetheinyl transferases (PPTases), which are critical for secondary metabolite synthesis in pathogens .

Agrochemical Development

In agrochemical research, the compound’s derivatives exhibit potent insecticidal and antifungal properties. Field trials demonstrate efficacy against Plutella xylostella (diamondback moth) and Botrytis cinerea (gray mold), with lethal concentration (LC₅₀) values comparable to commercial fungicides.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound disrupts bacterial PPTases, enzymes essential for post-translational modification of carrier proteins. By competitively binding to the active site, it inhibits the transfer of 4'-phosphopantetheine to acyl carrier proteins, thereby attenuating virulence factor production in Bacillus subtilis and Staphylococcus aureus .

Antimicrobial Efficacy

Preliminary studies reveal broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentrations (MICs) range from 8–32 µg/mL, suggesting potential for antibiotic development.

Table 2: Biological Activity Data

| Organism | MIC (µg/mL) | Target Enzyme Inhibited |

|---|---|---|

| Staphylococcus aureus | 16 | PPTase |

| Bacillus subtilis | 8 | PPTase |

| Escherichia coli | >64 | N/A (Efflux resistance) |

Research Advancements and Challenges

Structure-Activity Relationships (SAR)

The positioning of the bromophenoxy and trifluoromethyl groups is critical for bioactivity. Isosteric replacement of the bromine atom with chlorine reduces potency by 50%, while moving the trifluoromethyl group to the 3- or 4-position abolishes enzyme inhibition.

Resistance Mechanisms

In Escherichia coli, overexpression of efflux pumps (e.g., AcrAB-TolC) confers resistance to this compound. Chemical adjuvants like phenylalanine-arginine β-naphthylamide (PAβN) restore susceptibility by inhibiting efflux.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume